2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(4-methylpyridin-2-yl)acetamide
Description
This compound features a pyrrolo[2,3-d]pyrimidine core substituted with diethyl and dioxo groups at positions 1,3 and 2,4, respectively. Characterization typically employs IR, NMR, and elemental analysis to confirm functional groups and purity .
Properties
CAS No. |
1251545-34-2 |
|---|---|
Molecular Formula |
C29H28N4O4 |
Molecular Weight |
496.567 |
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C29H28N4O4/c1-5-18-6-10-21(11-7-18)33-29(35)23-16-30-24-12-8-20(14-22(24)27(23)32-33)28(34)31-17(2)19-9-13-25(36-3)26(15-19)37-4/h6-17,32H,5H2,1-4H3,(H,31,34) |
InChI Key |
HFBAZFMBROAEMF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC(C)C5=CC(=C(C=C5)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(4-methylpyridin-2-yl)acetamide is a pyrrolo[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources and research findings.
- Molecular Formula : C19H24N4O5
- Molecular Weight : 388.42 g/mol
- CAS Number : 187393-68-6
Biological Activity Overview
The biological activity of this compound primarily relates to its role as an inhibitor in various biochemical pathways. Notably, compounds in the pyrrolo[2,3-d]pyrimidine class have been identified as inhibitors of enzymes involved in nucleotide biosynthesis.
Inhibition of Enzymes
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine can act as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and aminoimidazole ribonucleotide formyltransferase (AICARFTase) . These enzymes are crucial in the purine nucleotide biosynthesis pathway:
| Enzyme | Function | Inhibition Effect |
|---|---|---|
| GARFTase | Converts glycinamide ribonucleotide to formyl-glycinamide ribonucleotide | Dual inhibition leads to depletion of purine nucleotides |
| AICARFTase | Converts AICAR to formyl-AICAR | Inhibition may activate AMPK and decrease tumor cell proliferation |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the pyrrolo[2,3-d]pyrimidine scaffold can influence biological activity. For instance:
- The introduction of various substituents at specific positions can enhance inhibitory potency against target enzymes.
Key Findings from SAR Studies:
- Positioning of Substituents : Compounds with substituents at the 5-position exhibited significant inhibitory activity against both GARFTase and AICARFTase.
- Bridge Length Variations : Alterations in the carbon bridge length between substituents affected the potency; for example:
- Three-carbon bridge analogs showed enhanced activity compared to shorter or longer variants.
Case Studies
Several studies have documented the biological effects of related compounds:
- Antiproliferative Effects : In vitro studies demonstrated that certain pyrrolo[2,3-d]pyrimidines can inhibit the proliferation of various tumor cell lines by targeting the aforementioned enzymes. For instance, compounds like 8 and 9 were shown to effectively reduce cell viability in KB human tumor cells through dual inhibition mechanisms .
- Resistance Overcoming : The dual inhibition mechanism is particularly promising for overcoming drug resistance in tumors that show insensitivity to single-target therapies. This has implications for developing treatments for resistant cancer types .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The target compound’s pyrrolo[2,3-d]pyrimidine core distinguishes it from analogs like N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (), which incorporates a pyrido-thieno[2,3-d]pyrimidine system. Key differences include:
- Pyrrolo vs. Thieno/Pyrido Cores: The pyrrolo ring (5-membered, nitrogen-containing) may confer distinct electronic properties compared to the sulfur-containing thieno ring, influencing solubility and metabolic stability .
Functional Group Impact
- Acetamide Linkage : Both compounds share an acetamide group, but the target compound’s 4-methylpyridin-2-yl substituent may enhance bioavailability compared to the analog’s unmodified amine .
- Sulfur vs. Nitrogen: The thieno ring’s sulfur atom (analog) could increase metabolic susceptibility (e.g., oxidation) versus the pyrrolo core’s nitrogen-rich system .
Methodological Considerations in Comparative Studies
- Lumping Strategies: Grouping compounds with similar cores (e.g., pyrrolo/thieno-pyrimidines) can streamline property prediction, as seen in modeling approaches (). This strategy may explain shared reactivity or bioactivity trends among analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
